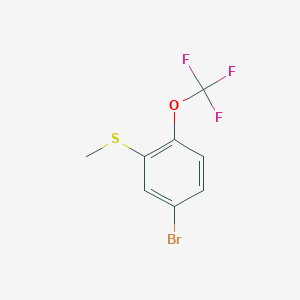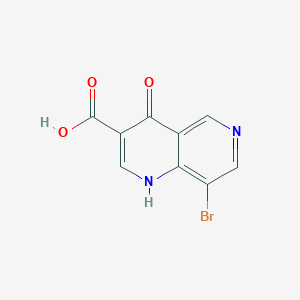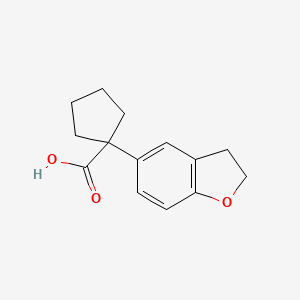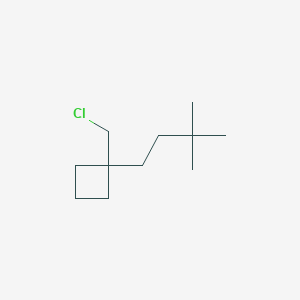
1-(Chloromethyl)-1-(3,3-dimethylbutyl)cyclobutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Chloromethyl)-1-(3,3-dimethylbutyl)cyclobutane is an organic compound belonging to the class of cyclobutanes Cyclobutanes are four-membered ring structures that exhibit unique chemical properties due to the ring strain associated with their small ring size
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-1-(3,3-dimethylbutyl)cyclobutane typically involves the following steps:
Formation of the Cyclobutane Ring: This can be achieved through [2+2] cycloaddition reactions involving alkenes.
Introduction of the Chloromethyl Group: This step can be performed using chloromethylation reactions, often involving formaldehyde and hydrochloric acid.
Attachment of the 3,3-Dimethylbutyl Group: This can be done through alkylation reactions using appropriate alkyl halides and strong bases.
Industrial Production Methods
Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like distillation or chromatography.
化学反応の分析
Types of Reactions
1-(Chloromethyl)-1-(3,3-dimethylbutyl)cyclobutane can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to introduce functional groups like alcohols or ketones.
Reduction Reactions: Reduction can lead to the removal of the chloromethyl group or the reduction of other functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles like hydroxide ions, amines, or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions would yield an alcohol, while oxidation with potassium permanganate could yield a ketone.
科学的研究の応用
Chemistry: As an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in studying the effects of cyclobutane derivatives on biological systems.
Medicine: Investigation of its potential as a pharmacophore in drug design.
Industry: Use as a precursor in the manufacture of specialty chemicals or materials.
作用機序
The mechanism of action of 1-(Chloromethyl)-1-(3,3-dimethylbutyl)cyclobutane would depend on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways. In biological systems, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways.
類似化合物との比較
Similar Compounds
1-(Chloromethyl)cyclobutane: Lacks the 3,3-dimethylbutyl group, leading to different chemical properties.
1-(Bromomethyl)-1-(3,3-dimethylbutyl)cyclobutane: Similar structure but with a bromomethyl group instead of a chloromethyl group.
1-(Chloromethyl)-1-(2,2-dimethylpropyl)cyclobutane: Similar structure but with a different alkyl group.
特性
分子式 |
C11H21Cl |
|---|---|
分子量 |
188.74 g/mol |
IUPAC名 |
1-(chloromethyl)-1-(3,3-dimethylbutyl)cyclobutane |
InChI |
InChI=1S/C11H21Cl/c1-10(2,3)7-8-11(9-12)5-4-6-11/h4-9H2,1-3H3 |
InChIキー |
ACCJQAHCWCCWJG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)CCC1(CCC1)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


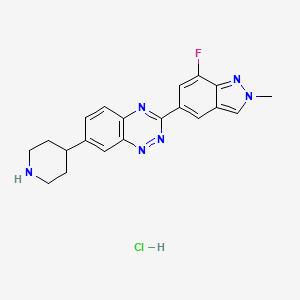


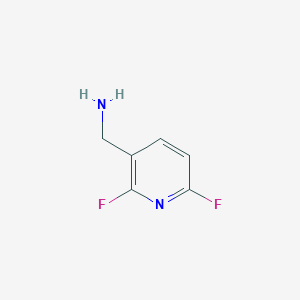
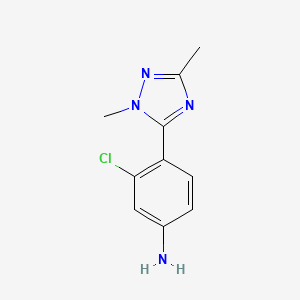
![5-[2-Aminoethyl(ethyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13484359.png)
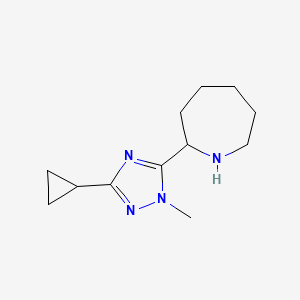
![1-[(4-Aminopentyl)oxy]-2-methoxyethane](/img/structure/B13484370.png)
![N-[3-(azetidin-3-yl)phenyl]acetamide, trifluoroacetic acid](/img/structure/B13484390.png)
